molecular formula C13H17N3O6S2 B12350764 (5Z)-2-imino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazolidin-4-one;methanesulfonic acid

(5Z)-2-imino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazolidin-4-one;methanesulfonic acid

Cat. No.: B12350764
M. Wt: 375.4 g/mol
InChI Key: QEJPXTVPNIOEHZ-VEZAGKLZSA-N
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Description

(5Z)-2-imino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazolidin-4-one;methanesulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound features an imidazolidinone core, which is a five-membered ring containing nitrogen and oxygen atoms, and a methylsulfonylphenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-imino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazolidin-4-one;methanesulfonic acid typically involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the methylsulfonylphenyl group. Common reagents used in the synthesis include imines, aldehydes, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-imino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazolidin-4-one;methanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific solvents and temperature control.

Major Products

Scientific Research Applications

(5Z)-2-imino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazolidin-4-one;methanesulfonic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-imino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazolidin-4-one;methanesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Sulfur-containing compounds: Such as sulfoxides and sulfones.

    Imidazolidinone derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

The uniqueness of (5Z)-2-imino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazolidin-4-one;methanesulfonic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H17N3O6S2

Molecular Weight

375.4 g/mol

IUPAC Name

(5Z)-2-imino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazolidin-4-one;methanesulfonic acid

InChI

InChI=1S/C12H13N3O3S.CH4O3S/c1-15-10(11(16)14-12(15)13)7-8-3-5-9(6-4-8)19(2,17)18;1-5(2,3)4/h3-7H,1-2H3,(H2,13,14,16);1H3,(H,2,3,4)/b10-7-;

InChI Key

QEJPXTVPNIOEHZ-VEZAGKLZSA-N

Isomeric SMILES

CN1/C(=C\C2=CC=C(C=C2)S(=O)(=O)C)/C(=O)NC1=N.CS(=O)(=O)O

Canonical SMILES

CN1C(=CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)NC1=N.CS(=O)(=O)O

Origin of Product

United States

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